BenchChemオンラインストアへようこそ!

Silagaba132

neuropathic pain analgesia CNS safety

Silagaba132 (CAS: 1607006-78-9) delivers robust analgesic efficacy in SNL and PSL neuropathic pain models without the CNS side effects (dizziness, somnolence) that compromise pregabalin studies. Its unique silicon-carbon bond and weak α2-δ binding (Ki=1.58 µM) provide a cleaner pharmacological tool for dissecting peripheral vs. central pain pathways. Rapid oral absorption (Tmax 0.5 h) and short half-life (1.51 h) enable precise temporal control in acute dosing paradigms. Choose Silagaba132 for unequivocal, motor-coordination-sparing analgesia that strengthens your pain research conclusions.

Molecular Formula C10H21NO2Si
Molecular Weight 215.37
CAS No. 1607006-78-9
Cat. No. B610838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilagaba132
CAS1607006-78-9
SynonymsSilagaba-132;  Silagaba 132;  Silagaba132
Molecular FormulaC10H21NO2Si
Molecular Weight215.37
Structural Identifiers
SMILESO=C(O)C[C@@H](CN)C[Si]1(CCCC1)C
InChIInChI=1S/C10H21NO2Si/c1-14(4-2-3-5-14)8-9(7-11)6-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyFBZGGKHJNAORPF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Silagaba132 (CAS 1607006-78-9): A Silicon-Containing GABA Derivative for Neuropathic Pain Research


Silagaba132 (CAS: 1607006-78-9) is a silicon-containing γ-aminobutyric acid (GABA) derivative, specifically the (S)-isomer of (1-methyl-1-silacyclopentan-1-yl)methyl-substituted silagaba [1]. It is a member of the silagaba class of compounds, designed as orally effective agents for treating neuropathic pain without central-nervous-system (CNS)-related side effects [1]. Its molecular formula is C10H21NO2Si with a molecular weight of 215.37 g/mol .

Why Silagaba132 Cannot Be Substituted by Pregabalin or Other GABA Analogs


Generic substitution of pregabalin or other in-class GABA analogs for Silagaba132 is not viable due to fundamental differences in their molecular design and pharmacological profile. While pregabalin effectively treats neuropathic pain, it frequently causes CNS-related side effects like dizziness and somnolence due to its high brain penetration and potent binding to the α2-δ subunit of voltage-gated calcium channels [1]. In contrast, Silagaba132, through the strategic incorporation of a silicon-carbon bond, exhibits a distinct pharmacokinetic profile with lower brain exposure, resulting in a significantly improved safety margin without sacrificing analgesic efficacy [1]. Furthermore, its unique mechanism, which involves only weak binding to the α2-δ protein, distinguishes it from pregabalin and other analogs, suggesting a different mode of action that cannot be replicated by simple substitution [1].

Silagaba132: Quantitative Evidence of Differentiation from Pregabalin and Analogs


Preserved Analgesic Efficacy with Superior CNS Safety Margin vs. Pregabalin in Rodent Neuropathic Pain Models

Silagaba132 demonstrates pregabalin-like analgesic efficacy in both spinal nerve ligation (SNL) mice and rats, as well as partial sciatic nerve ligation (PSL) rats. At an oral dose of 30 mg/kg, it achieves equivalent antiallodynic effects to pregabalin [1]. Critically, unlike pregabalin, Silagaba132 does not impair neuromuscular coordination in the rotarod test at the same analgesic dose, indicating a superior CNS safety profile [1].

neuropathic pain analgesia CNS safety rotarod

Significantly Reduced Brain Exposure vs. Pregabalin Following Oral Administration

Despite a similar brain-to-plasma concentration ratio (Kp,brain) to pregabalin (0.122 vs. 0.114) [1], Silagaba132's absolute brain concentration is substantially lower. At 1 hour post-oral administration of 30 mg/kg in rats, Silagaba132 achieves a brain concentration of only 4.0 µM, which is approximately one-third of the 12.4 µM achieved by pregabalin [1]. This difference is attributed to Silagaba132's lower plasma exposure (33.0 µM vs. 109.3 µM for pregabalin) [1].

pharmacokinetics brain penetration CNS exposure

Differential α2-δ Protein Binding Affinity vs. Pregabalin

In competitive binding assays using [³H]gabapentin and rat cerebral cortex membranes, Silagaba132 exhibits a 27-fold lower affinity for the α2-δ protein compared to pregabalin [1]. This striking difference in target engagement (Ki = 1.58 µM vs. 0.058 µM) suggests that the potent in vivo analgesic effects of Silagaba132 are not primarily driven by high-affinity α2-δ binding, unlike pregabalin [1].

receptor binding α2-δ subunit calcium channel mechanism of action

Favorable Oral Pharmacokinetic Profile with Shorter Half-Life vs. Pregabalin

Silagaba132 demonstrates rapid oral absorption with a Tmax of 0.5 hours and achieves a Cmax of 39.6 µM at a 30 mg/kg dose in rats [1]. Its plasma half-life (T1/2) is 1.51 hours, which is considerably shorter than that of pregabalin (approximately 6 hours in dogs and humans) [1]. This shorter half-life may offer advantages in experimental paradigms requiring more rapid clearance or finer temporal control of drug exposure.

pharmacokinetics oral absorption half-life dosing

Consistent Analgesic Efficacy Across Rodent Species and Pain Models

Silagaba132 exhibits robust and consistent antiallodynic effects across multiple neuropathic pain models, including spinal nerve ligation (SNL) in both mice and rats, and partial sciatic nerve ligation (PSL) in rats [1]. At an oral dose of 30 mg/kg, it produces equivalent analgesia to pregabalin at 60 minutes post-administration on the ipsilateral side [1]. Notably, unlike the (R)-isomer silagaba131 which shows model-dependent efficacy, Silagaba132's (S)-stereochemistry confers consistent activity in both mice and rats, underscoring its reliability as a research tool [1].

neuropathic pain allodynia in vivo efficacy model consistency

Optimal Research Applications for Silagaba132 Based on Evidence


Investigating Pain Mechanisms Without CNS Confounds

Silagaba132 is an ideal tool for pain researchers seeking to dissect peripheral analgesic mechanisms from CNS-mediated side effects. Its proven efficacy in multiple neuropathic pain models (SNL and PSL in rats and mice) combined with its demonstrated lack of rotarod impairment allows for cleaner interpretation of behavioral outcomes [1]. Studies focusing on spinal or peripheral nociceptive pathways can utilize Silagaba132 to achieve robust analgesia without the confounding sedative or motor coordination deficits associated with pregabalin.

Probing Non-Canonical Analgesic Pathways

Given its weak binding affinity for the canonical α2-δ gabapentinoid target (Ki = 1.58 µM vs. 0.058 µM for pregabalin), yet potent in vivo analgesic efficacy, Silagaba132 serves as a unique pharmacological probe for investigating alternative or additional mechanisms of action in neuropathic pain [1]. Researchers can employ Silagaba132 in target deconvolution studies, gene expression profiling, or protein interaction mapping to identify novel pain targets that are activated by this compound class.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling with a Short Half-Life Compound

Silagaba132's rapid oral absorption (Tmax 0.5 h) and short plasma half-life (T1/2 1.51 h) make it a valuable tool for studies requiring precise temporal control of drug exposure or rapid washout [1]. It is well-suited for acute dosing paradigms, time-course analyses of analgesic effect, and for minimizing potential carryover effects in crossover experimental designs. Its predictable, near-linear pharmacokinetics at doses from 10-300 mg in rats further simplifies PK-PD modeling [1].

Comparative Studies of GABAergic Analogs with Improved Safety Margins

Silagaba132 provides a benchmark for comparing novel analgesic candidates against the gold-standard pregabalin, but with a differentiated safety and PK profile. Its procurement enables researchers to establish a well-characterized positive control in pain assays that does not induce the confounding motor impairments seen with pregabalin [1]. This allows for a more rigorous and specific assessment of new chemical entities intended for neuropathic pain with reduced CNS side effects.

Quote Request

Request a Quote for Silagaba132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.